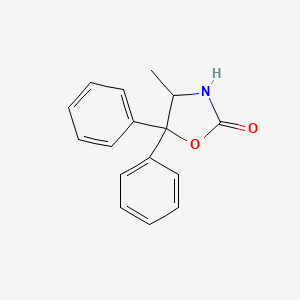

4-Methyl-5,5-diphenyl-1,3-oxazolidin-2-one

描述

Significance of Oxazolidinone Scaffolds in Advanced Synthetic Methodologies

Oxazolidinone rings are five-membered heterocyclic structures containing both nitrogen and oxygen atoms. nih.govnih.gov This scaffold is considered a "privileged structure" in medicinal chemistry and organic synthesis due to its presence in numerous biologically active compounds and its utility as a versatile synthetic intermediate. researchgate.nettemple.edu The oxazolidinone core can act as a bioisostere for other chemical groups like carbamates and amides, offering improved metabolic and chemical stability. researchgate.net

In the realm of asymmetric synthesis, oxazolidinones, particularly those developed by David A. Evans, have become iconic chiral auxiliaries. wikipedia.org These auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which they can be removed and often recycled. wikipedia.orgyork.ac.uk The rigidity of the oxazolidinone ring and the predictable shielding effects of its substituents allow for high levels of stereocontrol in a variety of chemical transformations, including alkylations, aldol (B89426) reactions, and conjugate additions. wikipedia.orgresearchgate.net The ability to synthesize specific stereoisomers is crucial, as different enantiomers of a molecule can have vastly different biological effects. wikipedia.org

Historical Context of Chiral Auxiliary and Building Block Research Leading to 4-Methyl-5,5-diphenyl-1,3-oxazolidin-2-one

The concept of using a temporary chiral group to induce asymmetry in a reaction dates back to the pioneering work of chemists like E.J. Corey in the 1970s with 8-phenylmenthol and Barry Trost with mandelic acid in 1980. wikipedia.orgyoutube.com These early developments laid the groundwork for the field of asymmetric synthesis using chiral auxiliaries. researchgate.net The goal has always been to develop auxiliaries that are easy to prepare, effectively control stereochemistry, and are readily removable from the product. youtube.com

The development of oxazolidinone-based chiral auxiliaries by Evans in the 1980s marked a significant leap forward. researchgate.net These auxiliaries provided a reliable and highly selective method for the asymmetric synthesis of a wide range of chiral molecules. wikipedia.org The initial and most widely used Evans auxiliaries are derived from amino acids and feature substituents at the 4-position of the oxazolidinone ring.

Research has continued to explore variations of the oxazolidinone scaffold to fine-tune its steric and electronic properties for specific applications. The synthesis of novel oxazolidinones, such as 4-substituted 5,5-diethyl oxazolidin-2-ones, highlights the ongoing effort to develop new and potentially more effective chiral auxiliaries. nih.gov The introduction of a gem-diphenyl group at the 5-position, as seen in this compound, represents a further evolution in this area, aiming to leverage the steric bulk of the two phenyl groups to influence the stereochemical outcome of reactions.

Scope and Research Objectives Pertaining to this compound

While extensive research exists for mono-phenyl substituted oxazolidinones, the specific compound This compound is a more specialized structure. Research objectives concerning this and related gem-disubstituted oxazolidinones typically focus on several key areas:

Synthesis and Characterization: Developing efficient and stereoselective synthetic routes to access this specific chiral building block. This includes the preparation from readily available starting materials and full characterization of its physical and spectral properties.

Application as a Chiral Auxiliary: Investigating its effectiveness in directing stereoselective transformations. This involves attaching the auxiliary to a prochiral substrate, performing a key bond-forming reaction, and analyzing the diastereoselectivity of the product.

Understanding Stereochemical Influence: Elucidating the precise mechanism by which the gem-diphenyl groups at the 5-position and the methyl group at the 4-position control the approach of reagents to the reactive center. This often involves a combination of experimental studies and computational modeling.

Synthesis of Novel Compounds: Utilizing this compound as a chiral building block in the total synthesis of complex and biologically relevant target molecules.

The exploration of such novel chiral auxiliaries is driven by the continuous need for more efficient and selective tools in the ever-evolving landscape of organic synthesis.

Structure

3D Structure

属性

IUPAC Name |

4-methyl-5,5-diphenyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-12-16(19-15(18)17-12,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URUDVMKJOXKZHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80325263 | |

| Record name | 4-methyl-5,5-diphenyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80325263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42746-51-0 | |

| Record name | NSC409498 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409498 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methyl-5,5-diphenyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80325263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 4 Methyl 5,5 Diphenyl 1,3 Oxazolidin 2 One

Ring-Opening and Ring-Closing Reaction Pathways of 4-Methyl-5,5-diphenyl-1,3-oxazolidin-2-one Derivatives

The formation of the this compound ring system, a ring-closing reaction, typically proceeds from its precursor amino alcohol, 2-amino-1,1-diphenyl-propan-1-ol. The synthesis of related 1,2-amino alcohols, such as 2-amino-2,2-diphenylethanol, is a critical first step. This can be achieved, for example, by the reduction of 2,2-diphenylglycine (B147090) using reagents like lithium aluminum hydride lookchem.com. Once the amino alcohol is obtained, cyclization to form the oxazolidinone ring can be accomplished through various methods, including reaction with phosgene (B1210022) or its equivalents.

A notable ring-closing pathway involves the reaction of epoxides with isocyanates. For instance, the one-pot reaction of trans-stilbene (B89595) oxide with chlorosulfonyl isocyanate (CSI) yields trans-4,5-diphenyloxazolidin-2-one, among other products rsc.org. This reaction is proposed to proceed through an asynchronous concerted mechanism where the epoxide ring is opened upon nucleophilic attack by the nitrogen of the isocyanate rsc.org.

Conversely, the oxazolidinone ring can undergo cleavage, or ring-opening. The stability of the ring, however, is greatly enhanced by the presence of geminal substituents at the C5 position. In the case of N-acyl-5,5-disubstituted oxazolidinones, the ring is notably resistant to cleavage by nucleophilic attack at the endocyclic carbonyl group. This stability is attributed to the steric hindrance imposed by the C5 substituents. For example, studies on (S)-N-acyl-4-benzyl-5,5-dimethyloxazolidin-2-ones and the analogous (S)-4-benzyl-5,5-diphenyloxazolidin-2-one have shown that these compounds resist endocyclic cleavage upon treatment with reducing agents like diisobutylaluminium hydride (DIBAL) rsc.org.

However, under specific conditions, ring-opening of the oxazolidinone core can be achieved. For example, organocopper reagents have been shown to mediate the regio- and stereoselective ring-opening of certain N-Boc protected oxazolidin-2-one derivatives lookchem.com. While not specific to the 5,5-diphenyl variant, this demonstrates a potential pathway for cleaving the oxazolidinone ring to yield other functionalized molecules lookchem.com.

Nucleophilic and Electrophilic Reactivity Profiles of the Oxazolidinone Moiety in this compound

The reactivity of the oxazolidinone moiety in this compound is dual in nature, exhibiting both electrophilic and, to a lesser extent, nucleophilic characteristics.

Electrophilic Reactivity:

The primary site of electrophilicity is the carbonyl carbon (C2) of the oxazolidinone ring. The electrophilic character of this carbon is significantly enhanced upon N-acylation of the oxazolidinone nitrogen. This creates an N-acyl-oxazolidinone, a type of imide, where the exocyclic acyl group can be readily attacked by nucleophiles. The stability of the potential leaving groups is a key factor in determining the reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution khanacademy.org.

However, the geminal diphenyl groups at the C5 position of this compound introduce substantial steric hindrance. This steric shield effectively prevents nucleophilic attack at the endocyclic carbonyl carbon (C2). Research on closely related 5,5-disubstituted N-acyl-oxazolidinones has demonstrated that nucleophiles, such as hydride reagents, preferentially attack the exocyclic acyl carbonyl rather than the endocyclic one rsc.org. This selective reactivity is pivotal in the use of such compounds as chiral auxiliaries, allowing for transformations on the N-acyl chain without disturbing the chiral template.

The table below illustrates the preferential exocyclic reactivity in a related system.

Table 1: Reduction of N-Acyl-5,5-disubstituted Oxazolidinones

| Substrate | Reducing Agent | Major Product | Yield (%) | Reference |

|---|---|---|---|---|

| (S)-N-(2'-benzyl-3'-phenylpropionyl)-4-benzyl-5,5-dimethyloxazolidin-2-one | DIBAL | 2-benzyl-3-phenylpropionaldehyde | Good | rsc.org |

| (S)-N-(2'-benzyl-3'-phenylpropionyl)-4-benzyl-5,5-diphenyloxazolidin-2-one | DIBAL | 2-benzyl-3-phenylpropionaldehyde | - | rsc.org |

Nucleophilic Reactivity:

The nitrogen atom of the oxazolidinone ring possesses a lone pair of electrons and can exhibit nucleophilic character. This is evident in its reaction with acylating agents to form N-acyl derivatives. The nucleophilicity of the nitrogen is, however, modulated by the electron-withdrawing effect of the adjacent carbonyl group.

Stereoelectronic Effects Influencing the Reactivity of this compound

Stereoelectronic effects play a crucial role in dictating the reactivity and selectivity of reactions involving this compound. These effects arise from the spatial arrangement of orbitals and the influence of electronic properties on the transition states of reactions.

The most significant stereoelectronic effect in this molecule is the steric and electronic influence of the geminal diphenyl groups at the C5 position. This "SuperQuat" (super quaternary) center, as termed in related systems, effectively blocks one face of the molecule and sterically hinders the endocyclic carbonyl group rsc.org. This steric blockade is a dominant factor that directs nucleophilic attack to the exocyclic N-acyl group in N-acylated derivatives, preventing ring cleavage rsc.org.

Furthermore, the orientation of the substituents on the chiral centers (C4 and C5) controls the facial selectivity of reactions on the N-acyl chain. In N-acyl derivatives, the enolate formed upon deprotonation adopts a specific conformation to minimize steric interactions with the substituents on the oxazolidinone ring. This conformation then directs the approach of electrophiles from the less hindered face, leading to high diastereoselectivity in reactions such as alkylations and aldol (B89426) additions.

The phenyl groups at C5, beyond their steric bulk, also exert an electronic influence. Their ability to participate in π-stacking or other non-covalent interactions can influence the conformation of the molecule and its transition states, further contributing to the stereochemical outcome of reactions.

Mechanistic Investigations of Transformations Involving this compound

Mechanistic studies of transformations involving oxazolidinones provide valuable insights into their reactivity. While specific studies on this compound are limited, investigations into closely related systems offer a strong basis for understanding its reaction mechanisms.

One of the most well-studied reactions is the use of N-acyl-oxazolidinones as chiral auxiliaries. The mechanism of asymmetric alkylation, for instance, involves the following key steps:

Deprotonation: A strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), selectively removes a proton from the α-carbon of the N-acyl chain to form a chiral enolate.

Chelation and Stereocontrol: The lithium cation of the base coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring, forming a rigid chelated intermediate. The substituents on the oxazolidinone ring (in this case, the methyl at C4 and the diphenyl groups at C5) effectively shield one face of the enolate.

Electrophilic Attack: The electrophile approaches the enolate from the less sterically hindered face, leading to the formation of a new carbon-carbon bond with high diastereoselectivity.

Auxiliary Cleavage: The N-acyl product can then be cleaved, typically by hydrolysis or reduction, to release the chiral product and recover the oxazolidinone auxiliary.

A key mechanistic aspect of 5,5-disubstituted oxazolidinones is their resistance to endocyclic cleavage during reductive workup. In the reduction of N-acyl derivatives with hydride reagents like DIBAL, the reaction proceeds via nucleophilic attack on the exocyclic carbonyl. The resulting tetrahedral intermediate is stable enough to allow for subsequent elimination of the oxazolidinone anion, which is then protonated upon workup, to yield the desired aldehyde without ring fragmentation rsc.org. This is in contrast to some other systems where ring-opening can be a competing pathway.

The formation of the oxazolidinone ring itself has been subject to mechanistic investigation. The reaction of epoxides with chlorosulfonyl isocyanate to form oxazolidinones is proposed to occur via an asynchronous concerted pathway, as supported by density functional theory (DFT) calculations on related systems rsc.org. This suggests a mechanism where bond formation and cleavage occur in a single step, but not to the same extent at the transition state rsc.org.

Stereochemical Control and Asymmetric Induction Via 4 Methyl 5,5 Diphenyl 1,3 Oxazolidin 2 One

Role of 4-Methyl-5,5-diphenyl-1,3-oxazolidin-2-one as a Chiral Auxiliary in Asymmetric Synthesis

A chiral auxiliary functions by being covalently attached to a prochiral substrate, inducing diastereoselectivity in a subsequent reaction, and then being cleaved to reveal the enantiomerically enriched product. wikipedia.org The effectiveness of an auxiliary is predicated on its ability to create a rigid and sterically biased environment around the reaction center.

The this compound scaffold is exceptionally well-suited for this role. Its mode of action involves several key steps:

Acylation: The auxiliary is first covalently attached to a carboxylic acid or its derivative, forming an N-acyl-oxazolidinone. This is typically achieved by deprotonating the auxiliary's N-H bond with a strong base like n-butyllithium followed by reaction with an acyl chloride, or by using milder methods involving acyl transfer catalysts. williams.edu

Creation of a Chiral Environment: Once the acyl group is in place, the auxiliary's structure exerts powerful stereocontrol. The two phenyl groups at the C5 position create a formidable steric shield on one face of the molecule. The methyl group at C4 further refines this chiral environment, locking the conformation of the attached acyl group and preventing free rotation.

Diastereoselective Transformation: In subsequent reactions, such as enolate alkylation or aldol (B89426) additions, this steric blockade forces the incoming electrophile to approach from the less hindered face, opposite the diphenyl groups. wikipedia.org This results in the preferential formation of one diastereomer over the other.

Auxiliary Cleavage: After the desired stereocenter has been set, the auxiliary is cleaved, typically via hydrolysis or reduction, to release the chiral product and recover the auxiliary for potential reuse. williams.edusigmaaldrich.com

The predictable stereochemical outcome conferred by such auxiliaries makes them a practical and frequently chosen method in complex syntheses. williams.edu

Diastereoselective Alkylation and Acylation Reactions Employing this compound Derivatives

Asymmetric alkylation of enolates derived from N-acyl oxazolidinones is a robust method for constructing stereogenic centers. The stereoselectivity of this process relies on the formation of a well-defined metal enolate, where the geometry is controlled by chelation and the facial selectivity is governed by the auxiliary's steric bulk. wikipedia.orgwilliams.edu

The process using the this compound auxiliary would proceed as follows:

The N-acyl derivative (e.g., N-propanoyl) is treated with a base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), at low temperatures. williams.edu

This deprotonation selectively generates a (Z)-enolate, which is stabilized by the formation of a rigid, chelated five-membered ring involving the metal cation, the enolate oxygen, and the carbonyl oxygen of the auxiliary.

The two phenyl groups at C5 effectively block the si-face of this enolate. Consequently, an incoming electrophile (e.g., an alkyl halide) is directed to the less hindered re-face.

This high degree of facial bias leads to excellent diastereoselectivity, often exceeding 95:5 d.r. The immense steric hindrance provided by the two phenyl groups at C5 is expected to provide exceptionally high levels of induction, comparable or superior to standard Evans auxiliaries. sigmaaldrich.com After the reaction, the newly formed chiral center is secured, and the auxiliary can be cleaved to yield an enantiomerically pure carboxylic acid, ester, or alcohol.

Table 1: Representative Diastereoselective Alkylation of an N-Propanoyl-4-methyl-5,5-diphenyl-1,3-oxazolidin-2-one Derivative (Note: Data is representative of typical results for analogous high-performance oxazolidinone auxiliaries. High diastereoselectivity is anticipated for the title compound due to its significant steric hindrance.)

| Electrophile (R-X) | Base | Conditions | Diastereomeric Ratio (d.r.) |

| Benzyl bromide | LDA | THF, -78 °C | >98:2 |

| Allyl iodide | NaHMDS | THF, -78 °C to 0 °C | >98:2 |

| Methyl iodide | LDA | THF, -78 °C to 0 °C | >95:5 |

| Isopropyl iodide | NaHMDS | THF, -60 °C | >95:5 |

Chiral Induction in Cycloaddition and Rearrangement Reactions Facilitated by this compound

The stereodirecting power of the this compound auxiliary extends to pericyclic reactions, most notably the Diels-Alder cycloaddition. wikipedia.org In this context, an α,β-unsaturated acyl group is attached to the auxiliary, creating a chiral dienophile.

The stereochemical outcome of the [4+2] cycloaddition is controlled by several factors:

Conformational Lock: The auxiliary locks the N-enoyl group into a s-cis or s-trans conformation. Chelation with a Lewis acid (e.g., Et₂AlCl) can enforce a specific conformation, typically the s-cis conformer, which is reactive in the Diels-Alder reaction. harvard.edu

Facial Shielding: The C5-diphenyl groups block one face of the dienophile's double bond. This forces the incoming diene to approach from the opposite, unhindered face, thereby controlling the absolute stereochemistry of the newly formed stereocenters in the cyclohexene (B86901) ring. harvard.edursc.org

These reactions are known for being highly regio- and stereoselective, yielding the endo product with high diastereomeric excess. rsc.orgresearchgate.net The resulting cycloadducts are valuable intermediates that can be further elaborated after the removal of the auxiliary.

Beyond cycloadditions, these auxiliaries can facilitate stereocontrolled rearrangement reactions. For instance, in a Curtius rearrangement of a β-hydroxy carbonyl substrate attached to an auxiliary, the stereochemistry set in a prior aldol step can be transferred to a new amine-bearing center during the intramolecular ring closure to form a new oxazolidinone. nih.gov

Table 2: Representative Asymmetric Diels-Alder Reaction of an N-Acryloyl-4-methyl-5,5-diphenyl-1,3-oxazolidin-2-one Derivative (Note: Data is representative of typical results for analogous high-performance oxazolidinone auxiliaries in Lewis-acid catalyzed cycloadditions.)

| Diene | Lewis Acid | Conditions | Product Ratio (endo:exo) | Diastereomeric Excess (endo) |

| Cyclopentadiene | Et₂AlCl | CH₂Cl₂, -78 °C | >99:1 | >98% de |

| Isoprene | Et₂AlCl | CH₂Cl₂, -78 °C | >95:5 | >96% de |

| 1,3-Butadiene | EtAlCl₂ | CH₂Cl₂, -78 °C | >98:2 | >97% de |

Regioselectivity and Stereoselectivity in Reactions Involving this compound

The dual concepts of regioselectivity and stereoselectivity are central to the utility of the this compound auxiliary.

Stereoselectivity is the primary function of this auxiliary and is overwhelmingly dictated by steric hindrance. In nearly all applications, the bulky gem-diphenyl group at the C5 position acts as a powerful stereodirecting element. wikipedia.org It effectively shields one face of the reactive intermediate, whether it is an enolate in an alkylation or aldol reaction, or the π-system of a dienophile in a Diels-Alder reaction. williams.edursc.org The C4-methyl group provides a secondary level of control, helping to lock the conformation of the attached acyl chain and prevent ambiguity in the transition state. In Lewis acid-catalyzed reactions, the formation of a rigid, chelated intermediate further solidifies this control, leading to the exceptionally high diastereoselectivities observed. harvard.edu

Regioselectivity , which determines where a bond is formed, is also influenced by the auxiliary. In reactions like the Diels-Alder cycloaddition between an unsymmetrical diene and the chiral N-acryloyl dienophile, the regiochemical outcome (e.g., ortho vs. meta adduct) is primarily governed by the electronic properties of the reactants (the Frontier Molecular Orbital theory). masterorganicchemistry.com However, severe steric hindrance from the auxiliary can play a role, disfavoring an approach that would lead to a sterically congested transition state, thereby enhancing the electronically preferred regioselectivity. Similarly, in conjugate addition reactions (Michael additions), the auxiliary directs the nucleophile to one face of the α,β-unsaturated system, ensuring stereocontrol, while the inherent reactivity of the β-carbon dictates the regioselectivity.

Advanced Spectroscopic and Structural Elucidation of 4 Methyl 5,5 Diphenyl 1,3 Oxazolidin 2 One and Its Intermediates

High-Resolution NMR Spectroscopy for Configurational and Conformational Analysis of 4-Methyl-5,5-diphenyl-1,3-oxazolidin-2-one

For instance, in related 4,5-disubstituted oxazolidin-2-ones, the relative configuration of the substituents at the C4 and C5 positions is determined by the coupling constant (³J) between the H4 and H5 protons. A larger coupling constant is typically indicative of a trans relationship, while a smaller one suggests a cis relationship. For the title compound, which is geminally disubstituted at the C5 position, this H-H coupling analysis is not applicable. Instead, the focus shifts to the chemical shifts of the C4 proton and the C4-methyl group, which are influenced by the anisotropic effects of the C5-phenyl groups.

The conformation of the five-membered oxazolidinone ring and the orientation of its substituents can be deduced from proton and ¹³C chemical shifts, as well as advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy. nih.govresearchgate.net Studies on similar heterocyclic systems show that the ring often adopts an envelope conformation. nih.gov In the case of this compound, the bulky diphenyl groups at C5 would significantly influence the ring's puckering and the preferred orientation of the C4-methyl group.

Below is a table of typical NMR data for the closely related analog, (4S,5R)-4-methyl-5-phenyl-1,3-oxazolidin-2-one, which illustrates the type of information obtained from these experiments.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| C=O | - | ~159 | Carbonyl carbon of the carbamate (B1207046). |

| C5-Ph (aromatic) | ~7.3-7.5 | ~126-139 | Multiple signals for the phenyl ring carbons. |

| C5 | ~5.7 (d) | ~80 | Methine proton coupled to H4. |

| C4 | ~4.2 (m) | ~52 | Methine proton coupled to H5 and CH₃ protons. |

| C4-CH₃ | ~0.8 (d) | ~17 | Methyl protons coupled to H4. |

| N-H | ~5.9 (br s) | - | Amide proton, often broad. |

Single-Crystal X-ray Diffraction Studies of this compound and Co-Crystals

Single-crystal X-ray diffraction (SCXRD) provides the definitive solid-state structure of a molecule, including precise bond lengths, bond angles, and absolute stereochemistry. Although a crystal structure for this compound was not found, analysis of a derivative of a related compound, (4R,5S)-4-methyl-3-methylsulfinyl-5-phenyl-1,3-oxazolidin-2-one, offers significant insights. nih.gov

Furthermore, X-ray diffraction is the primary method for characterizing co-crystals, which are crystalline structures composed of two or more neutral molecules bound together by non-covalent interactions. mdpi.comresearchgate.netturkjps.org The formation of co-crystals can alter the physicochemical properties of a compound. SCXRD analysis of a co-crystal would reveal the specific interactions, such as hydrogen bonds or π-π stacking, between the oxazolidinone and its co-former. mdpi.com

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₃NO₃S |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.1605 (4) |

| b (Å) | 11.8490 (8) |

| c (Å) | 15.3861 (11) |

| Volume (ų) | 1123.12 (13) |

| Z | 4 |

| Temperature (K) | 100 |

Vibrational Spectroscopy (IR, Raman) for Probing Molecular Interactions within this compound Systems

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify functional groups and probe the molecular environment within a system. The key vibrational mode for oxazolidinones is the carbonyl (C=O) stretching frequency of the cyclic carbamate group. researchcommons.org This typically appears as a strong absorption band in the IR spectrum between 1700 and 1780 cm⁻¹.

The precise position of this band is sensitive to the molecular environment. For example, the presence of intermolecular hydrogen bonding involving the N-H group can cause a shift in the C=O stretching frequency to a lower wavenumber. Analysis of IR spectra can therefore provide evidence for specific molecular interactions in the solid state or in solution.

Other characteristic bands include the N-H stretch (typically around 3200-3400 cm⁻¹) and C-O stretching vibrations. While a dedicated spectrum for this compound is unavailable, data for the 4-methyl-5-phenyl analog provides a reliable reference.

| Frequency Range (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| ~3280 | N-H Stretch | Amide N-H bond vibration. |

| ~3060 | Aromatic C-H Stretch | C-H vibrations of the phenyl ring. |

| ~2980 | Aliphatic C-H Stretch | C-H vibrations of the methyl group. |

| ~1750 | C=O Stretch | Strong absorption from the carbamate carbonyl group. |

| ~1220 | C-O Stretch | Stretching of the C-O bond within the ring. |

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Determination of Chiral this compound Derivatives

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are vital for determining the absolute configuration of chiral molecules. hebmu.edu.cn These methods measure the differential absorption or rotation of left- and right-circularly polarized light. For a chiral molecule like (4R)- or (4S)-4-methyl-5,5-diphenyl-1,3-oxazolidin-2-one, the specific enantiomer can be identified by its chiroptical signature.

The sign of the Cotton effect in a CD spectrum, which corresponds to the electronic transitions of the molecule's chromophores (e.g., the phenyl groups and the carbamate), can be correlated to the absolute configuration at the stereocenter (C4). nih.gov This is often achieved by comparing experimental spectra with those predicted by theoretical calculations (e.g., time-dependent density functional theory) for a known configuration. nih.gov

While a CD spectrum for the title compound is not available, the specific rotation ([α]) is a fundamental chiroptical property. For the well-known chiral auxiliary (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone, a specific rotation value of +168° (c = 2 in chloroform) has been reported, clearly defining its enantiomeric form. sigmaaldrich.com A similar characterization would be essential for any chiral synthesis and application of this compound.

Mass Spectrometry for Reaction Monitoring and Structural Confirmation of this compound Transformations

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition with high accuracy (HRMS). nih.gov It is also used to elucidate molecular structure by analyzing fragmentation patterns.

For this compound (C₁₆H₁₅NO₂), the molecular weight is 265.30 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 265. The fragmentation pattern would provide structural confirmation. Cleavage of the oxazolidinone ring would likely lead to characteristic fragment ions. For example, analysis of the related (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone (C₁₀H₁₁NO₂) shows a prominent peak at m/z 107, which corresponds to the [C₇H₇O]⁺ fragment, and another at m/z 79. nih.gov For the 5,5-diphenyl analog, fragments corresponding to diphenyl-containing species would be expected.

Mass spectrometry is also invaluable for monitoring the progress of chemical reactions. nih.gov By analyzing small aliquots of a reaction mixture over time, the consumption of reactants and the formation of intermediates and the final product can be tracked, allowing for optimization of reaction conditions.

| Compound | Technique | Molecular Formula | Expected [M]⁺ (m/z) | Observed Major Fragments (m/z) |

|---|---|---|---|---|

| This compound | EI-MS | C₁₆H₁₅NO₂ | 265 | (Predicted) |

| (4R,5S)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one nih.govnist.gov | EI-MS | C₁₀H₁₁NO₂ | 177 | 107, 79, 77 |

| (4S,5R)-4-methyl-5-(3,4,5-trimethoxyphenyl)oxazolidin-2-one nih.gov | HRMS (Q-TOF) | C₁₃H₁₈NO₅ | 268.1186 [M+H]⁺ | - |

Applications of 4 Methyl 5,5 Diphenyl 1,3 Oxazolidin 2 One in Complex Organic Synthesis

Utilization of 4-Methyl-5,5-diphenyl-1,3-oxazolidin-2-one as a Key Synthon for Natural Product Synthesis

A comprehensive search of scientific databases and chemical literature did not yield specific examples of the total synthesis of natural products where this compound is explicitly used as a key synthon or starting material. While the broader class of oxazolidinones is widely used in the synthesis of natural products, such as in the concise total synthesis of (−)-cytoxazone which utilizes a different oxazolidinone scaffold, applications appear to be specific to the auxiliary's structure. nih.govsci-hub.se There are no detailed research findings or data tables available to showcase the use of this particular diphenyl-substituted compound in the context of natural product synthesis.

Employment of this compound in the Synthesis of Non-Natural Organic Molecules with Defined Stereochemistry

The primary function of chiral auxiliaries is to enable the synthesis of molecules with defined stereochemistry. However, there is a lack of specific published studies detailing the employment of this compound in the asymmetric synthesis of non-natural organic molecules. Research in this area often focuses on other auxiliaries, such as the synthesis of novel 4-substituted 5,5-diethyl oxazolidin-2-ones from amino acids for this purpose. nih.gov Although commercial suppliers list this compound as a chiral building block for use in asymmetric synthesis, specific reaction examples, yields, and diastereoselectivity data are not available in the reviewed literature. bldpharm.com

Development of Catalytic Systems Incorporating this compound as a Ligand or Organocatalyst

The development of catalytic systems is a significant area of organic chemistry. Chiral molecules are often used as ligands for metal catalysts or as direct organocatalysts to induce enantioselectivity. A review of the literature did not provide evidence of catalytic systems where this compound itself, or a derivative, functions as a ligand or an organocatalyst. Research into organocatalysts for the synthesis of the oxazolidinone ring, for example using imidazolium (B1220033) salts, has been reported, but this does not involve using the target compound as the catalytic species. uclm.esresearchgate.net Similarly, other organocatalytic systems have been developed for various transformations, but none were found to incorporate the this compound structure. rsc.org

Synthesis of Advanced Intermediates Using this compound as a Stereocontrol Element

Chiral oxazolidinones are well-established as powerful stereocontrol elements in reactions such as diastereoselective alkylations, aldol (B89426) reactions, and Michael additions to form advanced synthetic intermediates. caltech.edusigmaaldrich.com This is typically achieved by attaching a substrate to the nitrogen of the auxiliary, performing the stereoselective reaction, and then cleaving the auxiliary to yield a chiral product.

Despite this general utility for the oxazolidinone class, specific studies and data tables demonstrating the efficacy of this compound as a stereocontrol element are not present in the available literature. Seminal work in this field has predominantly utilized other auxiliaries, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, for which detailed results of diastereoselective alkylations have been published. caltech.edu The steric and electronic properties of the two phenyl groups at the C5 position of the target compound would be expected to influence the stereochemical outcome of such reactions, but without experimental data, its effectiveness remains undocumented in peer-reviewed literature.

Derivatization and Functionalization Strategies for 4 Methyl 5,5 Diphenyl 1,3 Oxazolidin 2 One

Regioselective Functionalization of the Phenyl Moieties in 4-Methyl-5,5-diphenyl-1,3-oxazolidin-2-one

The two phenyl groups at the C5 position of the oxazolidinone ring are prime targets for functionalization via electrophilic aromatic substitution (EAS). msu.edu The substituent already present on the benzene (B151609) ring—in this case, the carbon atom of the oxazolidinone ring—dictates the position of the incoming electrophile. masterorganicchemistry.comlibretexts.org The heterocyclic ring system, particularly due to the influence of the carbonyl group and heteroatoms, acts as an electron-withdrawing group. This deactivates the phenyl rings towards electrophilic attack compared to unsubstituted benzene and directs incoming electrophiles primarily to the meta position. youtube.com

The general mechanism for EAS involves two main steps: the attack of the aromatic pi-system on a strong electrophile to form a resonance-stabilized carbocation intermediate (the benzenonium ion), followed by deprotonation to restore aromaticity. msu.edu The generation of a potent electrophile, often requiring a Lewis acid or strong Brønsted acid catalyst, is crucial for the reaction to proceed. libretexts.orgmasterorganicchemistry.com

Common electrophilic aromatic substitution reactions can be applied to introduce a variety of functional groups onto the phenyl rings of the this compound scaffold.

Table 1: Proposed Regioselective Functionalization Reactions

| Reaction Type | Reagents and Conditions | Electrophile | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | Nitronium ion (NO₂⁺) | 4-Methyl-5-(3-nitrophenyl)-5-phenyl-1,3-oxazolidin-2-one |

| Halogenation | Br₂, FeBr₃ | Bromonium ion (Br⁺) | 4-Methyl-5-(3-bromophenyl)-5-phenyl-1,3-oxazolidin-2-one |

| Sulfonation | Fuming H₂SO₄ (SO₃) | Sulfur trioxide (SO₃) | 3-(4-Methyl-2-oxo-5-phenyl-1,3-oxazolidin-5-yl)benzenesulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Acylium ion (CH₃CO⁺) | 4-Methyl-5-(3-acetylphenyl)-5-phenyl-1,3-oxazolidin-2-one |

These modifications introduce versatile chemical handles. For instance, a nitro group can be reduced to an amine, which can then be further derivatized, while a bromo group allows for subsequent cross-coupling reactions.

Modification at the Nitrogen and Oxygen Heteroatoms of the 1,3-Oxazolidin-2-one Ring in this compound

The nitrogen atom of the 1,3-oxazolidin-2-one ring is a key site for functionalization. The N-H proton is weakly acidic and can be removed by a strong base, such as n-butyllithium, to generate a nucleophilic amide. This nucleophile can then react with a range of electrophiles to form N-substituted derivatives. researchgate.net This approach is fundamental to the use of oxazolidinones as chiral auxiliaries.

Common modifications at the nitrogen atom include acylation, alkylation, and sulfinylation. researchgate.netnih.gov

N-Acylation: This is perhaps the most common derivatization. Reaction of the lithiated oxazolidinone with an acyl chloride or anhydride (B1165640) yields an N-acyl derivative. This transformation is central to many asymmetric synthesis methodologies, including stereoselective aldol (B89426) reactions, alkylations, and Michael additions. researchgate.netsigmaaldrich.com

N-Alkylation: While less common than acylation, direct alkylation of the nitrogen can be achieved by reacting the corresponding anion with an alkyl halide. nih.gov

N-Sulfinylation: The introduction of a sulfinyl group at the nitrogen position can be accomplished using a sulfinyl chloride. This creates a chiral sulfinyl transfer reagent capable of producing chiral sulfoxides. nih.gov

Modification of the ring oxygen heteroatom is less frequent and typically involves ring-opening reactions rather than direct functionalization while preserving the ring. Organocopper reagents, for example, can mediate the regio- and stereoselective ring-opening of N-Boc-activated oxazolidinones. rsc.org

Table 2: Representative N-Functionalization Reactions

| Reaction Type | Base | Electrophile | General Conditions | Product Type |

| Acylation | n-Butyllithium | Propanoyl chloride | THF, -78 °C to rt | 3-Propanoyl-4-methyl-5,5-diphenyl-1,3-oxazolidin-2-one |

| Alkylation | Sodium Hydride | Methyl Iodide | DMF, 0 °C to rt | 3,4-Dimethyl-5,5-diphenyl-1,3-oxazolidin-2-one |

| Sulfinylation | n-Butyllithium | Methanesulfinyl chloride | THF, -78 °C | 3-(Methylsulfinyl)-4-methyl-5,5-diphenyl-1,3-oxazolidin-2-one nih.gov |

Introduction of Additional Chiral Centers or Pro-Chiral Moieties onto the this compound Scaffold

A powerful strategy for expanding the molecular complexity of the this compound scaffold is the introduction of new chiral centers. This is most effectively achieved by leveraging the existing stereochemistry of the oxazolidinone to direct the formation of new stereocenters in a diastereoselective manner. nih.gov The primary method involves first acylating the nitrogen atom, as described previously, and then using the resulting N-acyl oxazolidinone as a substrate in stereoselective transformations. sigmaaldrich.com

The chiral environment created by the oxazolidinone auxiliary, particularly the substituents at C4 and C5, effectively shields one face of the enolate derived from the N-acyl group. This steric hindrance directs the approach of an electrophile to the opposite face, resulting in the formation of one diastereomer in preference to the other.

A classic example is the diastereoselective aldol reaction. The process involves:

N-Acylation: Attachment of an acyl group (e.g., acetyl or propionyl) to the nitrogen atom.

Enolate Formation: Deprotonation of the α-carbon of the acyl group using a base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) to form a chiral Z-enolate.

Diastereoselective Aldol Addition: Reaction of the enolate with an aldehyde. The chiral auxiliary directs the addition to create two new contiguous stereocenters with high diastereoselectivity.

Auxiliary Cleavage: The newly formed β-hydroxy carbonyl adduct can be cleaved from the auxiliary under mild conditions (e.g., hydrolysis) to yield a chiral β-hydroxy acid or ester, while recovering the original chiral auxiliary. sigmaaldrich.com

Similar strategies can be used for the diastereoselective alkylation of the enolate with alkyl halides, or in conjugate additions to α,β-unsaturated systems. Furthermore, stereoselective additions of organometallic reagents to aldehydes or ketones incorporated into the scaffold can also introduce new chiral centers. rsc.org

Table 3: Strategy for Diastereoselective Introduction of Chiral Centers via Aldol Reaction

| Step | Description | Reagents | Intermediate/Product |

| 1 | N-Acylation | This compound, n-BuLi, Propanoyl chloride | 3-Propanoyl-4-methyl-5,5-diphenyl-1,3-oxazolidin-2-one |

| 2 | Enolate Formation | LDA, THF, -78 °C | Chiral lithium enolate |

| 3 | Aldol Addition | Benzaldehyde (PhCHO) | N-(3-Hydroxy-2-methyl-3-phenylpanoyl)-4-methyl-5,5-diphenyl-1,3-oxazolidin-2-one |

| 4 | Auxiliary Removal | LiOH, H₂O₂ | (2R,3S)-3-Hydroxy-2-methyl-3-phenylpropanoic acid + recovered auxiliary |

Synthesis of Polymer-Supported this compound Derivatives for Solid-Phase Synthesis

Solid-phase synthesis (SPS) is a powerful technique for the rapid generation of compound libraries for drug discovery and other applications. mdpi.com Immobilizing the this compound scaffold onto a polymer support allows for its use in solid-phase organic synthesis (SPOS), simplifying purification to a simple filtration and washing process. scielo.org.mx

The synthesis of a polymer-supported derivative requires a two-stage approach:

Functionalization of the Scaffold: A suitable functional group must be introduced onto the oxazolidinone scaffold to act as a handle for attachment to the resin. This is typically done by functionalizing one of the phenyl rings, as described in section 8.1. For example, a Friedel-Crafts acylation followed by reduction can introduce a hydroxymethyl group, or a nitration followed by reduction can yield an amino group.

Immobilization on a Solid Support: The functionalized oxazolidinone is then covalently attached to a polymer resin. The choice of resin and linker depends on the functional handle and the desired cleavage conditions. For instance, a hydroxyl-functionalized scaffold can be attached to a Wang resin or a 2-chlorotrityl chloride resin. An amino-functionalized scaffold can be linked to a Rink amide resin. mdpi.com

Once immobilized, the N-H group of the resin-bound oxazolidinone can be deprotonated and reacted with various electrophiles. Subsequent reactions can be performed on the attached fragment, with the final product cleaved from the support in the last step. This approach facilitates the creation of a large array of diverse molecules based on the core chiral scaffold. mdpi.com

Table 4: Proposed Synthesis of a Polymer-Supported Oxazolidinone

| Step | Transformation | Reagents and Conditions | Intermediate/Product |

| 1 | Friedel-Crafts Acylation | CH₃COCl, AlCl₃ on parent scaffold | 4-Methyl-5-(4-acetylphenyl)-5-phenyl-1,3-oxazolidin-2-one |

| 2 | Reduction of Ketone | NaBH₄, MeOH | 4-Methyl-5-[4-(1-hydroxyethyl)phenyl]-5-phenyl-1,3-oxazolidin-2-one |

| 3 | Immobilization | 2-Chlorotrityl chloride resin, DIPEA, DCM | Resin-bound this compound |

Advanced Analytical Methodologies for the Characterization and Purity Assessment of 4 Methyl 5,5 Diphenyl 1,3 Oxazolidin 2 One

Chromatographic Techniques (HPLC, GC-MS) for Purity Analysis and Enantiomeric Excess Determination of 4-Methyl-5,5-diphenyl-1,3-oxazolidin-2-one

Chromatographic methods are indispensable for the analysis of this compound, enabling both the separation of the compound from impurities and the resolution of its enantiomers to determine enantiomeric excess (e.e.).

High-Performance Liquid Chromatography (HPLC) is the foremost technique for determining the enantiomeric purity of this compound. Given the compound's two stereocenters, it exists as a pair of enantiomers. Chiral stationary phases (CSPs) are required to resolve these mirror-image isomers. Polysaccharide-based CSPs, such as those derivatized with carbamates of cellulose (B213188) or amylose, are particularly effective. windows.net The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times.

A typical HPLC analysis for the enantiomeric separation of this compound involves a normal phase mode. daicelchiral.comdaicelchiral.com Research has demonstrated successful separation using a CHIRALPAK® IB-3 column, which is based on cellulose tris(3,5-dimethylphenylcarbamate). windows.netresearchgate.net The injection of a concentrated sample of one enantiomer allows for the detection and quantification of the other enantiomer as a minor peak, even at levels below 0.5%. researchgate.net

| Parameter | Condition | Source |

|---|---|---|

| Column | CHIRALPAK IB-3 (4.6 x 50 mm, 3 µm) | daicelchiral.com |

| Mobile Phase | methyl tert-butyl ether / ethanol (B145695) = 95 / 5 | daicelchiral.com |

| Flow Rate | 5.0 mL/min | daicelchiral.com |

| Temperature | 25 °C | daicelchiral.com |

| Detection | UV-VIS at 210 nm | daicelchiral.com |

| Retention Time (Rt) Enantiomer 1 | 2.17 min | daicelchiral.com |

| Retention Time (Rt) Enantiomer 2 | 4.28 min | daicelchiral.com |

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for assessing the chemical purity of this compound. The technique separates volatile and thermally stable compounds in the gas phase, with the mass spectrometer providing structural information and sensitive detection. For purity analysis, the compound is injected into the GC, where it is vaporized and travels through a capillary column. Any impurities, such as residual starting materials or side-products from synthesis, will ideally separate from the main compound peak. The mass spectrometer then fragments the eluted compounds, producing a characteristic mass spectrum or "fingerprint" that confirms the identity of the peak and helps identify unknown impurities. While less common for enantiomeric excess determination without a chiral column, GC-MS is highly effective for quantifying non-chiral impurities.

Thermal Analysis (DSC, TGA) for Understanding Phase Behavior and Stability of this compound

Thermal analysis techniques are crucial for characterizing the physicochemical properties of solid materials, including their melting behavior, polymorphism, and thermal stability. mt.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. For a pure, crystalline solid like this compound, DSC analysis reveals a sharp, well-defined endothermic peak corresponding to its melting point. The temperature of this peak is a key indicator of identity and purity; impurities typically cause a depression and broadening of the melting peak. The presence of multiple melting peaks could indicate polymorphism, where the compound can exist in different crystalline forms.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. wikipedia.org This technique is used to determine the thermal stability and decomposition profile of the compound. mt.comwikipedia.org The TGA curve shows the temperature at which mass loss begins, indicating the onset of thermal decomposition. For related oxazolidinone structures, decomposition may occur at temperatures exceeding 210°C. researchgate.net The analysis can also quantify the amount of residual solvent or moisture present in the sample, which would be observed as a mass loss at lower temperatures.

| Analytical Technique | Parameter Measured | Typical Expected Result |

|---|---|---|

| DSC | Melting Point (Tm) | Sharp endothermic peak indicating the melting temperature. |

| DSC | Purity Assessment | A narrow melting range suggests high purity. |

| TGA | Onset of Decomposition (Tonset) | Stable mass until a specific temperature, followed by rapid mass loss. |

| TGA | Residual Mass | Indicates the amount of non-volatile residue after decomposition. |

Advanced Titration Methods for Quantifying this compound in Complex Mixtures

While chromatographic methods are ideal for purity and enantiomeric excess, titration can be a valuable method for quantitative analysis of the total amount of the compound in a sample, especially in process control or formulation analysis. The structure of this compound, being a stable, largely neutral heterocyclic compound, makes direct aqueous acid-base titration challenging.

Non-Aqueous Potentiometric Titration is an advanced method suitable for quantifying weakly acidic or basic compounds in non-aqueous solvents. The oxazolidinone ring contains an amide-like nitrogen that is not sufficiently basic for titration in water but can be protonated by a strong acid, like perchloric acid, in a non-aqueous medium such as glacial acetic acid. The endpoint of the titration is detected by a significant change in potential, measured with a suitable electrode system.

Alternatively, a derivatization approach could be employed. The oxazolidinone ring can be hydrolyzed under basic conditions to yield the corresponding amino alcohol. This resulting amine is more basic and can be readily titrated with a standard acid solution. The choice of method depends on the sample matrix and the presence of other titratable species. This method provides a cost-effective and robust way to determine the absolute quantity of the oxazolidinone in a mixture, complementing the relative purity data from chromatography. microlit.com

Spectroscopic Techniques for In-Situ Reaction Monitoring of this compound Transformations

In-situ spectroscopic monitoring allows for the real-time tracking of a chemical reaction, providing valuable kinetic and mechanistic data without the need for sampling and quenching.

Fourier Transform Infrared (FTIR) Spectroscopy is particularly well-suited for monitoring reactions involving the formation or consumption of this compound. The oxazolidinone ring has a distinct and strong carbonyl (C=O) stretching absorption band. For related oxazolidin-5-one structures, this peak appears around 1778 cm⁻¹. nih.gov By monitoring the intensity of this characteristic peak over time, one can directly follow the formation of the product. Simultaneously, the disappearance of absorption bands corresponding to the starting materials can also be tracked.

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful tool for in-situ reaction monitoring. rsc.org Both ¹H and ¹³C NMR can be used to follow the progress of a reaction that synthesizes this compound. The appearance of unique signals corresponding to the methyl protons and the protons and carbons of the diphenyl-substituted stereocenter provides a clear indication of product formation. researchgate.net For example, the signals for the methine proton and the methyl group in the final product will have characteristic chemical shifts and coupling patterns that differ from any intermediates or starting materials. This allows for the simultaneous quantification of reactants, intermediates, and products in the reaction mixture over time. rsc.orgbris.ac.uk

| Technique | Functional Group / Moiety | Expected Characteristic Signal | Application in Monitoring |

|---|---|---|---|

| FTIR | Oxazolidinone C=O | Strong absorption band (~1770-1780 cm⁻¹) | Monitors the rate of product formation. nih.gov |

| ¹H NMR | -CH-CH(CH₃)- | Appearance of characteristic methine and methyl proton signals. | Tracks conversion of precursors to the final product. |

| ¹³C NMR | Oxazolidinone C=O | Appearance of the carbonyl carbon signal. | Confirms formation of the heterocyclic ring. |

| ¹³C NMR | Quaternary C(Ph)₂ | Appearance of the unique sp³ carbon signal bonded to two phenyl groups. | Confirms the 5,5-diphenyl substitution. |

Future Perspectives and Emerging Research Avenues for 4 Methyl 5,5 Diphenyl 1,3 Oxazolidin 2 One

Integration of 4-Methyl-5,5-diphenyl-1,3-oxazolidin-2-one in Flow Chemistry and Microreactor Technologies

The synthesis and application of complex stereodefined molecules like this compound are poised for transformation through the adoption of flow chemistry and microreactor systems. These technologies offer superior control over reaction parameters such as temperature, pressure, and mixing, which is critical for stereoselective synthesis. nih.gov For oxazolidinone synthesis, which can involve hazardous intermediates or require precise temperature control, flow reactors provide a safer, more efficient, and scalable alternative to traditional batch processing. mdpi.comsoci.org

Research into the flow synthesis of related heterocyclic compounds, such as 5,5-diphenylhydantoin, has demonstrated the advantages of this methodology, including improved energy efficiency and enhanced safety. chemrxiv.org The translation of synthetic routes for this compound from batch to continuous flow could enable rapid optimization and production. nih.gov Automated flow chemistry systems can facilitate the creation of a library of derivatives by systematically varying reactants and conditions, a process that is cumbersome in batch mode. drugdiscoverytrends.com

| Parameter | Batch Synthesis | Flow Chemistry Synthesis |

|---|---|---|

| Heat Transfer | Limited by vessel surface area-to-volume ratio; potential for thermal runaway. | High surface area-to-volume ratio in microchannels allows for rapid and precise temperature control. nih.gov |

| Mixing | Dependent on stirrer efficiency; can be non-uniform, affecting reaction consistency. | Efficient and rapid mixing through diffusion in microreactors leads to higher reproducibility. nih.gov |

| Safety | Large volumes of reagents and solvents increase risks associated with hazardous reactions. | Small reactor volumes minimize the quantity of hazardous material at any given time, enhancing safety. soci.orgchemrxiv.org |

| Scalability | "Scaling-up" requires complete process redesign and re-optimization. | "Scaling-out" by running multiple reactors in parallel or operating for longer durations is straightforward. nih.gov |

| Optimization | Slow, sequential, and material-intensive process. | Automated systems allow for rapid, sequential optimization of multiple parameters (e.g., temperature, flow rate, stoichiometry). drugdiscoverytrends.com |

Exploration of Novel Catalytic Roles for this compound in Unprecedented Transformations

While oxazolidinones are renowned as stoichiometric chiral auxiliaries, a significant future direction is the development of their derivatives as ligands for asymmetric catalysis. wikipedia.orgsigmaaldrich.com This approach leverages the inherent chirality of the oxazolidinone scaffold to influence a metal's catalytic activity, enabling enantioselective transformations with only a substoichiometric amount of the chiral ligand. Chiral 1,3-oxazolidine and oxazoline (B21484) ligands have gained attention due to their rigid, sterically tunable structures derived from readily available amino alcohols. nih.govnih.gov

The this compound structure is a prime candidate for modification into novel P,N-ligands (e.g., phosphino-oxazolidinones) or N,N-ligands. nih.gov The gem-diphenyl group at the C5 position could impart unique steric and electronic properties to a metal center, potentially leading to high levels of asymmetric induction in reactions where existing ligands are less effective. Research on oxazoline-based ligands has shown their success in a wide array of metal-catalyzed reactions, including allylic alkylations and cycloadditions. nih.govnih.gov Future work could involve synthesizing derivatives of this compound where the nitrogen atom is functionalized with a phosphine-containing arm, creating a bidentate ligand for use in palladium, iridium, or copper catalysis.

Development of High-Throughput Screening Methodologies for this compound Derivatives

The discovery of novel applications for this compound and its analogues can be accelerated by high-throughput screening (HTS) methodologies. The combination of automated flow synthesis and parallel reaction screening allows for the rapid generation and evaluation of a diverse library of compounds. drugdiscoverytrends.com Strategies such as multicomponent reactions or convergent synthesis in flow can be employed to efficiently create a wide range of derivatives from a common core structure. drugdiscoverytrends.com

For instance, a library of N-acylated derivatives of this compound could be synthesized in parallel and screened for their effectiveness in a panel of stereoselective reactions, such as aldol (B89426) or Diels-Alder reactions. The development of rapid analytical methods, such as chiral chromatography coupled with mass spectrometry, would be essential to quickly determine the enantiomeric excess and yield of the products, allowing for efficient identification of lead structures for further optimization.

Theoretical Advancements Guiding the Design of Next-Generation this compound Analogues

Computational chemistry and molecular modeling are powerful predictive tools for designing next-generation chiral auxiliaries and ligands based on the this compound scaffold. acs.org Theoretical studies can provide deep insight into the transition states of reactions, explaining the origins of stereoselectivity and guiding the rational design of improved analogues. mdpi.com

Methods such as Density Functional Theory (DFT) can be used to model the Zimmerman-Traxler transition state in aldol reactions, predicting how modifications to the oxazolidinone structure will affect the diastereoselectivity of the outcome. Furthermore, molecular dynamics simulations and binding energy calculations (e.g., MM/PBSA and MM/GBSA) can be used to model the interaction of a metal-ligand complex derived from the oxazolidinone with a substrate, helping to design more effective catalysts. mdpi.com This in silico approach allows for the pre-screening of dozens of virtual analogues, prioritizing the most promising candidates for synthesis and reducing experimental effort.

| Step | Computational Method | Objective | Expected Outcome |

|---|---|---|---|

| 1. Baseline Model | DFT Calculations | Model the transition state of a known reaction using the parent oxazolidinone auxiliary. | Understand the key non-covalent interactions responsible for stereocontrol. |

| 2. Virtual Library Generation | Pharmacophore Modeling / In Silico Modification | Create a virtual library of analogues with varied substituents on the phenyl rings or at the N3 position. acs.org | A diverse set of virtual compounds for screening. |

| 3. High-Throughput Docking / Energy Calculation | Molecular Mechanics / Semi-Empirical Methods | Rapidly screen the virtual library to predict steric and electronic effects on the transition state. | A ranked list of candidate analogues based on predicted stereoselectivity. |

| 4. Refined Analysis | High-Level DFT / Molecular Dynamics | Perform detailed calculations on the top-ranked candidates to accurately predict reaction outcomes. mdpi.com | Prioritized list of a few highly promising analogues for laboratory synthesis. |

Sustainable Synthesis and Application of this compound in Green Chemical Processes

The principles of green chemistry are becoming increasingly important in modern organic synthesis. Future research on this compound will likely focus on developing more sustainable synthetic routes and applications. This includes minimizing waste, avoiding hazardous reagents, and using renewable resources and catalytic methods.

| Feature | Traditional Method (e.g., using Phosgene) | Green Catalytic Method (e.g., using CO₂) |

|---|---|---|

| Carbon Source | Phosgene (B1210022) (highly toxic, fossil fuel-derived). nih.gov | Carbon Dioxide (CO₂) (abundant, non-toxic, renewable C1 source). mdpi.comorganic-chemistry.org |

| Reagents | Often requires stoichiometric, hazardous reagents. | Utilizes a small amount of a recyclable catalyst (e.g., Cu(I) or Ag(I)). mdpi.comorganic-chemistry.org |

| Byproducts | Generates significant stoichiometric waste (e.g., salts). | High atom economy with minimal byproducts. |

| Solvents | Often relies on chlorinated solvents. | Can be performed in greener solvents or ionic liquids which may be recycled. mdpi.com |

| Overall Process | Multi-step, requires purification of intermediates. | Potential for one-pot, tandem reactions, reducing waste and energy consumption. nih.gov |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。